molecular formula C10H8Cl2O2 B13726392 2,3-Dichloro-4-methylcinnamic acid

2,3-Dichloro-4-methylcinnamic acid

Cat. No.: B13726392
M. Wt: 231.07 g/mol
InChI Key: FHNMUHMNFWOKKD-SNAWJCMRSA-N
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Description

2,3-Dichloro-4-methylcinnamic acid is a halogenated cinnamic acid derivative characterized by chlorine substituents at the 2- and 3-positions of the benzene ring and a methyl group at the 4-position. Its molecular formula is C₁₀H₈Cl₂O₂, with a molecular weight of 231.07 g/mol (inferred from structural analogs like 2,6-dichloro-4-methylcinnamic acid ). Cinnamic acid derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and material science due to their bioactive properties and structural versatility. The chlorine substituents likely enhance electron-withdrawing effects, influencing reactivity, acidity, and intermolecular interactions compared to non-halogenated analogs.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(2,3-dichloro-4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-2-3-7(4-5-8(13)14)10(12)9(6)11/h2-5H,1H3,(H,13,14)/b5-4+

InChI Key

FHNMUHMNFWOKKD-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)/C=C/C(=O)O)Cl)Cl

Canonical SMILES

CC1=C(C(=C(C=C1)C=CC(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Knoevenagel-Doebner Condensation Using Substituted Benzaldehydes

This classical method involves the condensation of substituted benzaldehydes with malonic acid or succinic anhydride in the presence of a base catalyst such as sodium hydroxide. For 2,3-dichloro-4-methylcinnamic acid, the starting material would be 2,3-dichloro-4-methylbenzaldehyde.

  • Catalyst: Sodium hydroxide (NaOH) is effective, especially under microwave irradiation, enhancing reaction rates and yields (up to 95%).
  • Conditions: Typically conducted in aqueous or solvent-free conditions, sometimes assisted by microwave or infrared irradiation to reduce reaction times.
  • Mechanism: The base catalyzes the formation of an active methylene species from malonic acid, which then condenses with the aldehyde to form the cinnamic acid derivative.

Advantages:

  • High yields (up to 95% reported for similar α-methyl cinnamic acids).
  • Operational simplicity and environmentally friendly when solvent-free or aqueous conditions are used.
  • Microwave or infrared irradiation can significantly shorten reaction times.

Limitations:

  • The presence of free hydroxyl groups in the aromatic ring may hinder the reaction.
  • Requires availability of the specific substituted benzaldehyde precursor.

Halogenation of 4-Methylcinnamic Acid

An alternative approach is the halogenation of 4-methylcinnamic acid to introduce chlorine atoms at the 2 and 3 positions.

  • Reagents: Chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
  • Conditions: Typically carried out in inert solvents like dichlorobenzene at elevated temperatures (e.g., 30–40°C) with careful control to avoid over-chlorination.
  • Post-reaction workup: Acidification and crystallization to isolate the chlorinated cinnamic acid.

This method is less commonly reported specifically for 2,3-dichloro substitution but is a plausible route given the reactivity of the aromatic ring and the directing effects of the methyl substituent.

Catalytic Coupling Using Palladium Catalysts

Palladium-catalyzed coupling reactions between substituted aryl halides and acrylic acid derivatives offer a modern synthetic route.

  • Catalysts: Palladium chloride (PdCl2), palladium on carbon (Pd/C), or diatomite-supported palladium nanoparticles.
  • Reaction: Coupling of 2,3-dichloro-4-methylphenyl halide with acrylic acid or methyl acrylate under ultrasonic or reflux conditions.
  • Solvents: N-Methylpyrrolidone (NMP) with bases such as triethylamine or sodium carbonate.
  • Yields: Moderate to high (43–93%) depending on conditions and substituents.

This method allows for direct formation of cinnamic acid derivatives with specific substitution patterns.

Solvent-Free and Infrared-Assisted Synthesis

Recent advances include solvent-free synthesis using infrared irradiation to accelerate Knoevenagel-Doebner condensation.

  • Energy source: 300 W infrared light bulbs.
  • Advantages: Short reaction times, high yields, minimal by-products, and easy purification.
  • Yields: Good to excellent yields reported for various cinnamic acid analogs.

This method is environmentally benign and cost-effective, suitable for scale-up.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Base Conditions Yield (%) Advantages Limitations
Knoevenagel-Doebner Condensation 2,3-Dichloro-4-methylbenzaldehyde + Malonic acid or Succinic anhydride NaOH Microwave or conventional heating Up to 95% High yield, simple, fast (microwave) Requires substituted benzaldehyde
Aromatic Halogenation 4-Methylcinnamic acid Cl2 or NCS 30–40°C in inert solvent Moderate Direct chlorination Control of regioselectivity needed
Pd-Catalyzed Coupling 2,3-Dichloro-4-methylphenyl halide + acrylic acid PdCl2, Pd/C, Pd-nanoparticles Ultrasonic or reflux in NMP 43–93% Versatile, good yields Requires expensive catalysts
Solvent-Free IR-Assisted Benzaldehyde derivatives + Malonic acid None or NaOH Infrared irradiation, solvent-free Good to excellent Eco-friendly, fast, easy purification May need optimization per substrate

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2) or bromine (Br2) for halogenation; nitric acid (HNO3) for nitration

Major Products

    Oxidation: Formation of 2,3-dichloro-4-methylbenzoic acid

    Reduction: Formation of 2,3-dichloro-4-methylbenzyl alcohol

    Substitution: Formation of 2,3-dichloro-4-methyl-5-nitrocinnamic acid

Scientific Research Applications

2,3-Dichloro-4-methylcinnamic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Studied for its potential antimicrobial and antifungal properties

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Positional Isomers: 2,6-Dichloro-4-methylcinnamic Acid

Key Differences :

  • Substituent Positions : The 2,6-isomer (CAS 1807369-71-6) has chlorine atoms at positions 2 and 6, while the 2,3-isomer has chlorines at positions 2 and 3. This positional variance impacts steric hindrance, electronic distribution, and crystal packing.
  • Physical Properties: Limited data exist for both isomers, but differences in melting points and solubility are anticipated due to altered symmetry and intermolecular forces. For example, the 2,6-isomer may exhibit lower solubility in polar solvents due to reduced dipole moments compared to the 2,3-isomer .

Substituent-Type Comparison: 3,4-Dimethoxycinnamic Acid

Key Differences :

  • Substituent Chemistry : 3,4-Dimethoxycinnamic acid (CAS 2316-26-9) replaces chlorine with methoxy (-OCH₃) groups, introducing electron-donating effects. This drastically alters acidity (pKa) and redox behavior. The methoxy groups enhance solubility in organic solvents but reduce electrophilic reactivity compared to chloro-substituted analogs .
  • Biological Relevance : Methoxy derivatives are often associated with antioxidant and anti-inflammatory properties, whereas chloro-substituted cinnamic acids may exhibit stronger antimicrobial activity due to halogen-based bioactivity .

Heterocyclic Analogs: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Key Differences :

  • Core Structure : This compound (CAS 89581-58-8) features a pyrimidine ring instead of a benzene ring, introducing nitrogen atoms that enable hydrogen bonding and coordination chemistry. Such heterocyclic systems are prevalent in drug design (e.g., antiviral or anticancer agents) but differ in stability and synthetic accessibility compared to cinnamic acid derivatives .
  • Functional Groups : The carboxylic acid group in both compounds allows for similar derivatization (e.g., amide formation), but the pyrimidine ring’s electronic environment may favor nucleophilic substitution at chlorine sites .

Data Tables

Table 1: Structural and Physical Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2,3-Dichloro-4-methylcinnamic acid Not Available C₁₀H₈Cl₂O₂ 231.07 (inferred) 2-Cl, 3-Cl, 4-CH₃ High acidity, expected low solubility in water
2,6-Dichloro-4-methylcinnamic acid 1807369-71-6 C₁₀H₈Cl₂O₂ 231.07 2-Cl, 6-Cl, 4-CH₃ Symmetrical structure, N/A mp/bp
3,4-Dimethoxycinnamic acid 2316-26-9 C₁₁H₁₂O₄ 208.21 3-OCH₃, 4-OCH₃ Higher solubility in organic solvents
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 Pyrimidine ring, 2-Cl, 6-CH₃ Heterocyclic reactivity

Research Findings and Trends

  • Substituent Effects : Chlorine atoms in this compound increase acidity (lower pKa) compared to methoxy or methyl substituents, enhancing its suitability for salt formation or catalytic applications .
  • Synthetic Challenges : Positional isomers like the 2,6-dichloro analog may require regioselective synthesis methods, whereas the 2,3-isomer could pose challenges in purification due to similar polarity to byproducts .

Q & A

Q. How can spectroscopic methods be employed to confirm the structural identity of 2,3-Dichloro-4-methylcinnamic acid?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze the compound’s aromatic proton environment and substituent positions. Compare experimental data (e.g., δ values for chlorine and methyl groups) with computational predictions from databases like PubChem or NIST Chemistry WebBook. For example, the IUPAC name (E)-3-(3,4-dichlorophenyl)prop-2-enoic acid and molecular formula C₉H₆Cl₂O₂ should align with observed spectral peaks. Infrared (IR) spectroscopy can confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹). Cross-validate results with high-resolution mass spectrometry (HRMS) to ensure molecular ion consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for chlorinated organic compounds:
  • Skin Contact : Immediately wash with soap and water for 15 minutes; use pH-neutral detergents to avoid exacerbating irritation .
  • Inhalation : Use fume hoods with ≥100 ft/min airflow during synthesis. Monitor airborne concentrations via gas chromatography (GC) if volatilization is suspected .
  • Waste Disposal : Neutralize residual acid with sodium bicarbonate before disposal in halogenated waste containers to prevent environmental release .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm for aromatic Cl groups) using a C18 column and mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Calibrate with certified reference standards (e.g., NIST-traceable materials) to ensure accuracy . For trace analysis, employ LC-MS/MS in multiple reaction monitoring (MRM) mode, targeting the molecular ion [M-H]⁻ at m/z 218.98 .

Advanced Research Questions

Q. How can factorial design optimize synthetic yields of this compound?

  • Methodological Answer : Apply a 2³ factorial design to evaluate variables:
  • Factors : Reaction temperature (80–120°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (toluene vs. DMF).
  • Response : Yield (%) measured via gravimetric analysis.
    Statistical software (e.g., Minitab) can identify interactions; for instance, high temperature and DMF may increase esterification side reactions. Optimize via response surface methodology (RSM) to achieve >85% yield .

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis focusing on:
  • Structural analogs : Compare activity with 3,4-Dimethoxycinnamic acid (CHEBI:15714), where methoxy groups may enhance membrane permeability vs. chloro groups’ electronegativity .
  • Assay Conditions : Validate cytotoxicity results using standardized cell lines (e.g., HEK293) and controls for pH sensitivity (carboxylic acid deprotonation at physiological pH) .
    Replicate studies under GLP conditions to isolate confounding variables like impurity profiles (e.g., residual Cl⁻ from synthesis) .

Q. Can computational modeling predict the interactions of this compound with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to cyclooxygenase-2 (COX-2), leveraging the compound’s planar structure for π-π stacking with Tyr385. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns. Compare binding free energies (MM-PBSA) with ibuprofen as a reference. Experimental validation via surface plasmon resonance (SPR) can quantify affinity (KD) .

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